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Compound of Interest

5-Bromo-1H-indazole-7-carboxylic
Compound Name: d
aci

cat. No.: B1527766

An In-Depth Technical Guide to 5-Bromo-1H-indazole-7-carboxylic acid: Properties,
Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1H-indazole-7-
carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal
chemistry and drug development. The document details the compound's physicochemical and
spectroscopic properties, outlines plausible synthetic routes and key chemical reactions, and
explores its applications as a scaffold in the design of novel therapeutic agents. Safety,
handling, and storage protocols are also provided to ensure safe laboratory practice. This guide
is intended for scientists and technical professionals engaged in pharmaceutical research,
offering expert insights and actionable protocols grounded in authoritative references.

Introduction: The Significance of the Indazole
Scaffold

The indazole nucleus is a bicyclic heteroaromatic system that is considered a "privileged
scaffold" in medicinal chemistry. As a bioisostere of indole, where a nitrogen atom replaces the
C3-carbon, indazole derivatives exhibit a wide spectrum of biological activities.[1][2] This
structural similarity allows indazole-based compounds to mimic interactions of endogenous
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indole-containing molecules like tryptophan, while offering distinct electronic properties and
metabolic profiles.[1]

Many indazole derivatives have been successfully developed into therapeutic agents,
demonstrating activities such as anti-inflammatory, anti-cancer, and anti-emetic effects.[1][3]
The functionalization of the indazole core is crucial for modulating its pharmacological
properties. Introducing a carboxylic acid group, as seen in 5-Bromo-1H-indazole-7-carboxylic
acid, provides a versatile handle for a variety of chemical transformations, most notably amide
bond formation, a cornerstone of modern drug synthesis.[1][4] The additional presence of a
bromine atom offers a site for cross-coupling reactions, further expanding the synthetic
possibilities.

Physicochemical and Structural Properties

5-Bromo-1H-indazole-7-carboxylic acid is a solid organic compound whose structural
features make it a valuable intermediate in organic synthesis.

Structural Detalils

Below is the chemical structure of 5-Bromo-1H-indazole-7-carboxylic acid.

5-Bromo-1H-indazole-7-carboxylic acid

mol

Click to download full resolution via product page

Caption: Chemical structure of 5-Bromo-1H-indazole-7-carboxylic acid.

Core Properties

The key physicochemical properties are summarized in the table below.
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Property Value Source(s)
CAS Number 953409-99-9 [5][6]
Molecular Formula CsHsBrN20:2 [61[7]
Molecular Weight 241.04 g/mol [6]

5-bromo-1H-indazole-7-
IUPAC Name ] ] [5]
carboxylic acid

Boiling Point 486.9 £ 30.0 °C (Predicted) [5]
Density 1.946 + 0.06 g/cm? (Predicted) [5]
C1=C(C2=C(C=C1Br)N=CN2)
SMILES
C(=0)0O
InChl Key Not readily available

Spectroscopic Profile (Predicted)

While specific, published spectra for 5-Bromo-1H-indazole-7-carboxylic acid are not widely
available, its profile can be reliably predicted based on its structure and data from closely
related isomers like 5-bromo-1H-indazole-3-carboxylic acid.[8][9]

e IH NMR: In a solvent like DMSO-ds, one would expect several key signals. The carboxylic
acid proton (-COOH) would appear as a very broad singlet far downfield, likely above 13
ppm. The indazole N-H proton would also be a broad singlet, typically between 13 and 14
ppm.[8] The three aromatic protons on the benzene ring would appear as distinct signals.
The proton at C4 (between the bromo and carboxylic acid groups) would likely be a doublet,
the proton at C6 would be a doublet of doublets, and the proton at C3 would be a singlet or a
narrow doublet.

e 13C NMR: The spectrum would show eight distinct carbon signals. The carboxyl carbon (-
COOH) would be the most downfield signal, typically in the 160-170 ppm range. The
remaining signals would correspond to the carbons of the bicyclic indazole core.

e Mass Spectrometry: The mass spectrum would show a characteristic molecular ion (M+)
peak. Due to the presence of bromine, a prominent M+2 peak of nearly equal intensity to the
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M+ peak would be observed, corresponding to the natural isotopic abundance of 7°Br and
81Br.

Synthesis and Reactivity
Plausible Synthetic Pathway

A specific, peer-reviewed synthesis for 5-Bromo-1H-indazole-7-carboxylic acid is not readily
found in the literature. However, a plausible route can be constructed based on established
indazole synthesis methodologies, such as those starting from substituted toluenes.

(Z-Bromo—6—methylanilin9
;
( Diazotization )
(NaNOz, HCI)

;
Gntramolecular Cyclizatior)
;
G—Bromo—lH—indazole)
;

Directed Ortho-metalation
(e.g., n-BuLi)

Carboxylation
(CO2 gas)

5-Bromo-1H-indazole-7-carboxylic acid
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Click to download full resolution via product page
Caption: Plausible synthetic workflow for the target compound.
Protocol Outline:

» Diazotization and Cyclization: Starting from 2-Bromo-6-methylaniline, a diazotization reaction
using sodium nitrite and a strong acid (like HCI) at low temperatures would form a diazonium
salt.

e Indazole Formation: Gentle warming of the diazonium salt solution would induce an
intramolecular cyclization to form the indazole ring, yielding 5-Bromo-1H-indazole.

o Directed Carboxylation: The C7 position is activated for deprotonation. Treatment with a
strong base like n-butyllithium (n-BuLi) at low temperature would selectively remove the
proton at C7.

e Quenching with CO2: Quenching the resulting anion with solid carbon dioxide (dry ice) or
CO: gas, followed by an acidic workup, would install the carboxylic acid at the 7-position to
yield the final product.

Key Reactivity

The molecule possesses three key functional groups that dictate its reactivity, making it a
versatile synthetic intermediate.

5-Bromo-1H-indazole-7-carboxylic acid

Forms Amides Forms Esters |Forms C-C Bonds Substitutes N-H
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Caption: Key reactivity sites and common transformations.

o Carboxylic Acid: This group is readily converted into amides, esters, or acid chlorides. Amide
coupling is particularly important in medicinal chemistry for linking the indazole core to other
fragments. A typical protocol involves activating the carboxylic acid with a coupling agent like
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in
an aprotic solvent, followed by the addition of the desired amine.[4][10]

e Bromine Atom: The C5-Br bond is a prime site for palladium-catalyzed cross-coupling
reactions.[11] This allows for the introduction of various substituents, including alkyl, aryl,
and vinyl groups, via reactions like Suzuki, Stille, or Heck couplings. Such modifications are
critical for exploring the structure-activity relationship (SAR) of potential drug candidates.

e Indazole N-H: The acidic proton on the indazole nitrogen can be removed by a base and the
resulting anion can be alkylated or acylated.[2] This allows for modification at the N1
position, which can significantly influence the compound's biological activity and
pharmacokinetic properties.

Applications in Medicinal Chemistry and Drug
Development

5-Bromo-1H-indazole-7-carboxylic acid is not typically an active pharmaceutical ingredient
itself, but rather a high-value building block for the synthesis of more complex drug candidates.
[31[12]

» Kinase Inhibitors: The indazole scaffold is a core component of numerous kinase inhibitors
used in oncology.[13] Derivatives of similar bromo-indole/indazole carboxylic acids have
shown inhibitory activity against key cancer-related kinases such as VEGFR-2 and EGFR.
This compound provides a robust starting point for synthesizing libraries of potential kinase
inhibitors by leveraging the reactivity of the carboxylic acid and bromine atom.

o Fragment-Based Drug Discovery (FBDD): Due to its size, rigidity, and defined vectoral exits
(the points for chemical modification), this molecule is an ideal fragment for FBDD

campaigns. Researchers can screen it for weak binding to a biological target and then "grow
the fragment into a more potent lead compound by adding substituents at the reactive sites.
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o Scaffold for Diverse Targets: Beyond oncology, indazole derivatives have been investigated
for a range of therapeutic areas, including inflammation and neurological disorders.[3][12]
The versatility of 5-Bromo-1H-indazole-7-carboxylic acid allows chemists to rapidly
generate diverse molecular architectures for screening against a wide array of biological
targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 5-
Bromo-1H-indazole-7-carboxylic acid and its derivatives.

Hazard Identification

Based on data for analogous compounds, 5-Bromo-1H-indazole-7-carboxylic acid should be
treated as a hazardous substance.[14][15][16]

o Acute Toxicity: Harmful if swallowed.[16]

e [rritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14]
[15][16]

Recommended Handling Procedures

o Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
[15][17]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety
goggles, and a lab coat.[14][16][17]

» Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the
laboratory.[14][16]

o Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in
a suitable container for disposal.[15]

Storage

» Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][15][17][18]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.chemimpex.com/products/18507
https://www.chemimpex.com/products/19389
https://www.benchchem.com/product/b1527766?utm_src=pdf-body
https://www.benchchem.com/product/b1527766?utm_src=pdf-body
https://www.benchchem.com/product/b1527766?utm_src=pdf-body
https://www.benchchem.com/product/b1527766?utm_src=pdf-body
https://aksci.com/sds/9167DK_SDS.pdf
https://pim-resources.coleparmer.com/sds/10659.pdf
https://www.fishersci.es/store/msds?partNumber=10157422&countryCode=ES&language=en
https://www.fishersci.es/store/msds?partNumber=10157422&countryCode=ES&language=en
https://aksci.com/sds/9167DK_SDS.pdf
https://pim-resources.coleparmer.com/sds/10659.pdf
https://www.fishersci.es/store/msds?partNumber=10157422&countryCode=ES&language=en
https://aksci.com/sds/9167DK_SDS.pdf
https://pim-resources.coleparmer.com/sds/10659.pdf
https://www.afgsci.com/wp-content/uploads/assets/chemical-msds/192300.pdf
https://aksci.com/sds/9167DK_SDS.pdf
https://www.fishersci.es/store/msds?partNumber=10157422&countryCode=ES&language=en
https://www.afgsci.com/wp-content/uploads/assets/chemical-msds/192300.pdf
https://aksci.com/sds/9167DK_SDS.pdf
https://www.fishersci.es/store/msds?partNumber=10157422&countryCode=ES&language=en
https://pim-resources.coleparmer.com/sds/10659.pdf
https://amp.chemicalbook.com/ProductChemicalPropertiesCB82594662_EN.htm
https://pim-resources.coleparmer.com/sds/10659.pdf
https://www.afgsci.com/wp-content/uploads/assets/chemical-msds/192300.pdf
https://www.fishersci.com/store/msds?partNumber=AC429600010&productDescription=1H-INDAZOLE-7-CARBOXYLIC+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Keep away from incompatible materials such as strong oxidizing agents.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5-Bromo-1H-indazole-7-carboxylic acid chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1527766#5-bromo-1h-indazole-7-carboxylic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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